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Compound of Interest

Compound Name: Amino-PEG8-Boc

Cat. No.: B605473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial sources for

Amino-PEG8-Boc linkers, crucial heterobifunctional molecules in the development of

advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting

Chimeras (PROTACs). This guide includes a comparative analysis of commercial suppliers,

detailed experimental protocols for their application, and visualizations of relevant biological

pathways and experimental workflows to support researchers in their drug development

endeavors.

Introduction to Amino-PEG8-Boc Linkers
Amino-PEG8-Boc and its derivatives are invaluable tools in bioconjugation chemistry. These

linkers possess a discrete eight-unit polyethylene glycol (PEG) chain, which enhances the

solubility and pharmacokinetic properties of the resulting conjugates. The terminal functional

groups—typically a Boc-protected amine and another reactive group such as a free amine or a

carboxylic acid—allow for a controlled, sequential conjugation of different molecules, such as a

targeting antibody and a cytotoxic payload. The tert-butoxycarbonyl (Boc) protecting group is

stable under many reaction conditions but can be readily removed with mild acid, enabling a

strategic and efficient synthesis of complex biomolecules.

Commercial Sources for Amino-PEG8-Boc and
Derivatives
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The term "Amino-PEG8-Boc" can refer to several related structures with different terminal

functionalities. It is critical for researchers to select the appropriate linker based on their specific

conjugation strategy. Below are comparative tables of commercial suppliers for three common

variants, categorized by their Chemical Abstracts Service (CAS) number.

Table 1: Commercial Sources for Amino-PEG8-t-butyl ester (CAS: 756526-06-4)

Supplier
Product
Name

Molecular
Formula

Molecular
Weight

Purity
Storage
Conditions

MedchemExp

ress

Amino-PEG8-

Boc
C₂₃H₄₇NO₁₀ 497.62 99.84%

4°C, protect

from light

Biopharma

PEG

NH2-PEG8-

CH2CH2CO

OtBu

C₂₃H₄₇NO₁₀ 497.6 ≥95%

-5°C, keep in

dry and avoid

sunlight[1]

ChemScene
Amino-PEG8-

Boc
C₂₃H₄₇NO₁₀ 497.62 ≥97% 4°C[2]

Ambeed
Amino-PEG8-

Boc
C₂₃H₄₇NO₁₀ 497.62 - -

Table 2: Commercial Sources for t-Boc-N-amido-PEG8-amine (CAS: 1052207-59-6)
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Supplier
Product
Name

Molecular
Formula

Molecular
Weight

Purity
Storage
Conditions

BroadPharm

t-boc-N-

amido-PEG8-

amine

C₂₃H₄₈N₂O₁₀ 512.6 98% -20°C[3]

Biopharma

PEG

Boc-NH-

PEG8-NH2
C₂₃H₄₈N₂O₁₀ 512.63 -

-5°C, keep in

dry and avoid

sunlight[4]

AxisPharm

t-Boc-N-

Amido-PEG8-

amine

- - - -

BOC

Sciences

t-Boc-N-

amido-PEG8-

amine

- - - -

Glyco

MindSynth

t-boc-N-

amido-PEG8-

amine

C₂₃H₄₈N₂O₁₀ 512.6 95-98% -

Table 3: Commercial Sources for Boc-NH-PEG8-CH2CH2COOH (CAS: 1334169-93-5)
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Supplier
Product
Name

Molecular
Formula

Molecular
Weight

Purity
Storage
Conditions

BroadPharm

t-Boc-N-

amido-PEG8-

acid

- - - -

Biopharma

PEG

Boc-NH-

PEG8-COOH
C₂₄H₄₇NO₁₂ 541.6 ≥95%

-5°C, keep in

dry and avoid

sunlight[5][6]

MOLNOVA

Boc-NH-

PEG8-

CH2CH2CO

OH

C₂₄H₄₇NO₁₂ 541.63 >98% (HPLC) -

ChemShuttle

BocNH-

PEG8-

CH2CH2CO

OH

C₂₄H₄₇NO₁₂ 541.635 95% 2-8°C[7]

Huateng

Pharma

Boc-NH-

PEG8-COOH
C₂₄H₄₇NO₁₂ 541.6 ≥95%

-5°C, keep in

dry and avoid

sunlight[6]

Apinnotech

Boc-NH-

PEG8-

CH2CH2CO

OH

- - -

0–4°C (short

term), -20°C

(long term)

Experimental Protocols
The following protocols provide detailed methodologies for the application of Amino-PEG8-
Boc linkers in the synthesis of PROTACs and ADCs.

Protocol for PROTAC Synthesis using a Boc-Protected
PEG Linker
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This protocol outlines a general two-step solution-phase synthesis for coupling a target protein

ligand and an E3 ligase ligand using a Boc-protected amine and carboxylic acid-terminated

PEG8 linker.

Step 1: Amide Coupling of the First Ligand

Objective: To couple the first ligand (containing a primary or secondary amine) to the

carboxylic acid terminus of the Boc-NH-PEG8-COOH linker.

Materials:

Boc-NH-PEG8-CH2CH2COOH (1.2 equivalents)

Amine-containing ligand (1 equivalent)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.2 equivalents)

DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

Anhydrous DMF (N,N-Dimethylformamide)

RP-HPLC system for purification

Procedure:

Dissolve Boc-NH-PEG8-CH2CH2COOH and the amine-containing ligand in anhydrous

DMF.

Add HATU to the solution and stir for 5 minutes at room temperature to pre-activate the

carboxylic acid.

Add DIPEA to the reaction mixture.

Stir the reaction at room temperature for 3-18 hours, monitoring progress by LC-MS.

Upon completion, purify the crude product by reverse-phase HPLC.
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Lyophilize the pure fractions to obtain the desired Boc-protected conjugate.

Step 2: Boc Deprotection and Coupling of the Second Ligand

Objective: To remove the Boc protecting group and couple the second ligand (containing a

carboxylic acid) to the newly exposed amine.

Materials:

Boc-protected conjugate from Step 1

TFA (Trifluoroacetic acid)

DCM (Dichloromethane)

Carboxylic acid-containing second ligand

HATU, DIPEA, and anhydrous DMF (as in Step 1)

Procedure:

Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-

evaporate with DCM several times to remove residual TFA. The resulting amine salt can

often be used directly.

Perform a second amide coupling reaction by following the procedure in Step 1, using the

deprotected intermediate and the second carboxylic acid-containing ligand.

Purify the final PROTAC molecule using RP-HPLC.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis
via Lysine Conjugation
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This protocol describes the conjugation of a drug-linker construct, prepared using an Amino-
PEG8-Boc derivative, to the lysine residues of a monoclonal antibody.

Step 1: Preparation of the Activated Drug-Linker

Objective: To synthesize and activate the drug-linker construct for reaction with the antibody.

This example assumes the use of a Boc-NH-PEG8-COOH linker.

Procedure:

Couple the cytotoxic drug (containing a reactive amine) to the carboxylic acid of Boc-NH-

PEG8-COOH using the amide coupling protocol described in section 3.1, Step 1.

Purify the Boc-protected drug-linker conjugate.

Deprotect the Boc group using the TFA/DCM method described in section 3.1, Step 2.

The now free amine on the PEG linker can be conjugated to the antibody. For lysine

conjugation, the drug-linker's amine is typically modified to be reactive towards the

antibody's lysines. A common method is to react the amine with an excess of a

homobifunctional NHS ester crosslinker to create an NHS-activated drug-linker.

Step 2: Antibody Conjugation

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

NHS-activated drug-linker construct from Step 1

Conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0-8.5)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Size-exclusion chromatography (SEC) system for purification

Procedure:
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Prepare the antibody solution at a concentration of 5-10 mg/mL.

Dissolve the NHS-activated drug-linker in DMSO to a stock concentration of 10-20 mM.

Add a 5-10 molar excess of the dissolved drug-linker to the antibody solution. The final

DMSO concentration should be kept below 10% (v/v).

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

Quench the reaction by adding the quenching solution to a final concentration of 50 mM to

consume any unreacted NHS esters. Incubate for 30 minutes.

Purify the resulting ADC from unreacted drug-linker and other small molecules using size-

exclusion chromatography.

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and

aggregation levels.

Mandatory Visualizations
Experimental and Logical Workflows
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Caption: Workflow for the synthesis of a PROTAC molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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